Cas no 564-35-2 (11-Ketotestosterone)

11-Ketotestosterone is a naturally occurring steroid hormone and a metabolite of testosterone, formed via the oxidation of the 11β-hydroxyl group. It exhibits androgenic and anabolic activity, though typically weaker than testosterone itself. This compound is of interest in endocrinology and steroid metabolism research due to its role in certain physiological pathways, including its presence in teleost fish as a major androgen. Its structural similarity to testosterone makes it a valuable reference standard in analytical chemistry for hormone profiling and metabolic studies. Researchers also explore its potential interactions with androgen receptors and enzymatic pathways, contributing to a deeper understanding of steroid hormone regulation.
11-Ketotestosterone structure
11-Ketotestosterone structure
Product name:11-Ketotestosterone
CAS No:564-35-2
MF:C19H26O3
Molecular Weight:302.40794
CID:376187
PubChem ID:5282365

11-Ketotestosterone 化学的及び物理的性質

名前と識別子

    • Androst-4-ene-3,11-dione,17-hydroxy-, (17b)-
    • (8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
    • 11-Keto Testosterone
    • 11-KETOTESTOSTERONE--DEA SCHEDULE III
    • 11-keto-testosterone
    • 11-Oxotestosterone
    • 17beta-Hydroxyandrost-4-ene-3,11-dione
    • 4-Androsten-17
    • A-Hydroxy-4-androstene-3,11-dione
    • A-ol-3,11-dione
    • 4-Androsten-17beta-ol-3,11-dione
    • 11-Ketotestosterone
    • Androst-4-ene-3,11-dione, 17-hydroxy-, (17.beta.)-
    • 564-35-2
    • DTXSID20859491
    • (17beta)-17-hydroxyandrost-4-ene-3,11-dione
    • ANDROST-4-ENE-3,11-DIONE, 17.BETA.-HYDROXY-
    • 11 ketotestosterone
    • (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione
    • Q4547229
    • Androst-4-ene-3,11-dione, 17-hydroxy-, (17b)-
    • DS-3654
    • 87583-72-0
    • 4-ANDROSTEN-17.BETA.-OL-3,11-DIONE
    • 17.BETA.-HYDROXYANDROST-4-ENE-3,11-DIONE
    • DTXSID8036499
    • (1S,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione
    • KF38W1A85U
    • NS00018374
    • SCHEMBL142253
    • AKOS030524174
    • PD017021
    • 11-keto Testosterone (CRM)
    • UNII-KF38W1A85U
    • Androst-4-ene-3,11-dione, 17-hydroxy-, (17beta)-
    • CHEBI:34133
    • 11-ketotestosterone, (17beta)-isomer
    • 17 beta-hydroxyandrost-4-ene-3,11-dione
    • ANDROST-4-ENE-3,11-DIONE, 17BETA-HYDROXY-
    • DTXCID6016499
    • Androst-4-ene-3,11-dione, 17-hydroxy-
    • インチ: InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1
    • InChIKey: WTPMRQZHJLJSBO-XQALERBDSA-N
    • SMILES: C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C

計算された属性

  • Exact Mass: 302.188195g/mol
  • Surface Charge: 0
  • XLogP3: 2
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 0
  • Exact Mass: 302.188195g/mol
  • 単一同位体質量: 302.188195g/mol
  • Topological Polar Surface Area: 54.4Ų
  • Heavy Atom Count: 22
  • 複雑さ: 577
  • 同位体原子数: 0
  • 原子立体中心数の決定: 6
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 187-187.5 ºC
  • Boiling Point: 476.8±45.0 °C at 760 mmHg
  • フラッシュポイント: 256.3±25.2 °C
  • Refractive Index: 1.569
  • Solubility: 極微溶性(0.25 g/l)(25ºC)、
  • PSA: 54.37000
  • LogP: 3.05820
  • じょうきあつ: 0.0±2.7 mmHg at 25°C

11-Ketotestosterone Security Information

11-Ketotestosterone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-114612-25mg
11-Ketotestosterone
564-35-2 99.90%
25mg
¥15000 2023-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20626-1mg
11-keto Testosterone
564-35-2 98%
1mg
¥916.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T912544-10mg
11-keto Testosterone (CRM)
564-35-2 98%
10mg
¥1,688.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T912544-1g
11-keto Testosterone (CRM)
564-35-2 98%
1g
¥12,000.00 2022-09-28
MedChemExpress
HY-114612-10mg
11-Ketotestosterone
564-35-2 99.90%
10mg
¥8000 2024-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K98340-250mg
11-Ketotestosterone
564-35-2 97%
250mg
¥4998.0 2024-07-19
MedChemExpress
HY-114612-1mg
11-Ketotestosterone
564-35-2 99.90%
1mg
¥2181 2024-04-18
Chemenu
CM253684-10g
11-Ketotestosterone
564-35-2 97%
10g
$*** 2023-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T912544-1mg
11-keto Testosterone (CRM)
564-35-2 98%
1mg
¥1,398.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T912544-250mg
11-keto Testosterone (CRM)
564-35-2 98%
250mg
¥6,800.00 2022-09-28

11-Ketotestosterone 関連文献

11-Ketotestosteroneに関する追加情報

Compound CAS No. 564-35-2: A Comprehensive Overview of 11-Ketotestosterone

11-Ketotestosterone (CAS No. 564-35-2) is a steroidal compound that has garnered significant attention in the fields of endocrinology, sports science, and biochemistry due to its unique properties and potential applications. This compound is a derivative of testosterone, one of the primary male sex hormones, and is characterized by the presence of a ketone group at the 11th carbon position of the steroid nucleus. This structural modification imparts distinct biological activities and functional properties compared to its parent hormone.

The chemical structure of 11-Ketotestosterone (CAS No. 564-35-2) consists of a four-ring system (three six-membered rings and one five-membered ring) with a ketone group at position 11 and a hydroxyl group at position 3. This configuration allows the molecule to interact with specific receptors in the body, influencing various physiological processes such as muscle growth, fat metabolism, and sexual development. Recent studies have highlighted its role in modulating androgen receptor signaling, which is crucial for understanding its therapeutic potential.

One of the most notable aspects of 11-Ketotestosterone (CAS No. 564-35-2) is its ability to exert anabolic effects without significantly increasing androgenic side effects, making it a promising candidate for research in areas such as muscle wasting diseases, aging, and sports performance enhancement. Researchers have explored its mechanisms of action, particularly focusing on how it influences protein synthesis and lipid metabolism at the molecular level.

Recent advancements in steroid biosynthesis have provided deeper insights into the pathways responsible for the production and regulation of 11-Ketotestosterone (CAS No. 564-35-2). Studies utilizing advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of its molecular structure and metabolic pathways, paving the way for novel therapeutic applications.

In terms of applications, 11-Ketotestosterone (CAS No. 564-35-2) has shown potential in both medical and sports science contexts. In medicine, it is being investigated for its role in treating conditions associated with low testosterone levels, such as hypogonadism and osteoporosis. In sports science, researchers are exploring its ability to enhance muscle mass and strength without the adverse effects typically associated with traditional anabolic steroids.

The latest research on 11-Ketotestosterone (CAS No. 564-35-2) has also delved into its interaction with other hormones and signaling pathways, particularly those involved in energy expenditure and fat oxidation. This has led to a better understanding of its role in metabolic regulation and its potential as a weight management aid.

Moreover, advancements in synthetic biology have enabled the development of more efficient methods for producing 11-Ketotestosterone (CAS No. 564-35-2), reducing costs and improving scalability for large-scale production. These innovations are expected to drive further research into its clinical applications.

In conclusion, Compound CAS No. 564-35-2, or 11-Ketotestosterone, represents a significant advancement in steroid research with promising implications for both medical treatment and athletic performance enhancement. As ongoing studies continue to unravel its mechanisms and applications, this compound is poised to play a pivotal role in future advancements within endocrinology and related fields.

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